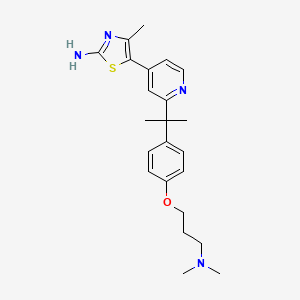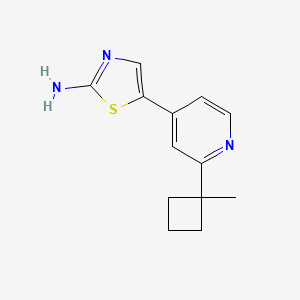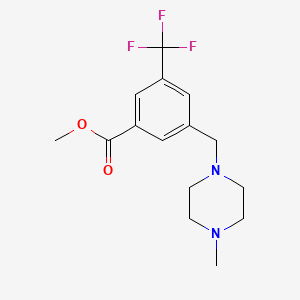
Methyl 3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)benzoate is a chemical compound that features a trifluoromethyl group, a piperazine ring, and a benzoate ester.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)benzoate typically involves the following steps:
Formation of the Piperazine Derivative: The starting material, 4-methylpiperazine, is reacted with a suitable alkylating agent to introduce the methyl group.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via radical trifluoromethylation, a process that involves the generation of carbon-centered radicals and their subsequent reaction with trifluoromethylating agents.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Methyl 3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The piperazine ring can be oxidized under specific conditions to form N-oxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, particularly under the influence of strong bases.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often used.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl 3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
作用机制
The mechanism of action of Methyl 3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
相似化合物的比较
Similar Compounds
4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline: Similar structure but lacks the ester group.
3-((4-Methylpiperazin-1-yl)methyl)-1H-indole: Contains an indole ring instead of a benzoate ester
Uniqueness
Methyl 3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)benzoate is unique due to the combination of its trifluoromethyl group, piperazine ring, and benzoate ester. This combination imparts specific chemical and biological properties that are not found in the similar compounds listed above .
属性
IUPAC Name |
methyl 3-[(4-methylpiperazin-1-yl)methyl]-5-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O2/c1-19-3-5-20(6-4-19)10-11-7-12(14(21)22-2)9-13(8-11)15(16,17)18/h7-9H,3-6,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNPCFXEHQGDEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=CC(=C2)C(F)(F)F)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-Amino-2-(pyridin-3-ylamino)-1,3-thiazol-5-yl]-2,2-dimethylpropan-1-one](/img/structure/B1409416.png)
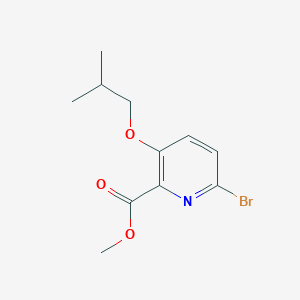
![(R)-3,3'-Bis(3,5-di-tert-butylphenyl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B1409418.png)
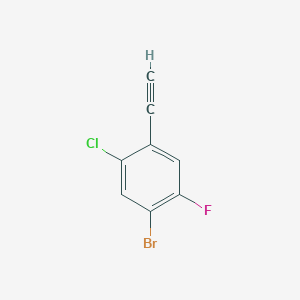
![4-[4-Amino-2-(trifluoromethyl)phenoxy]-N-methylbenzenesulfonamide](/img/structure/B1409422.png)
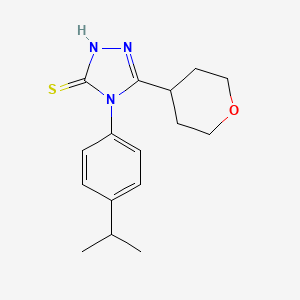
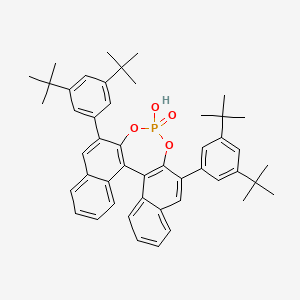
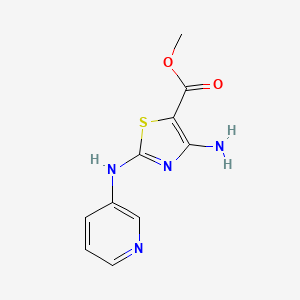
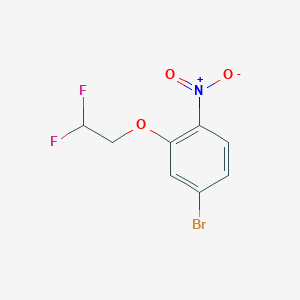
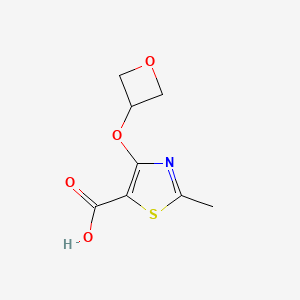
![N-Methyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide](/img/structure/B1409432.png)
